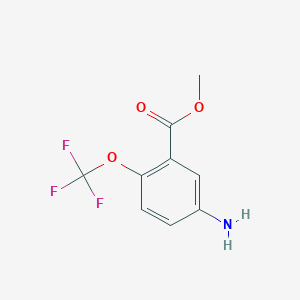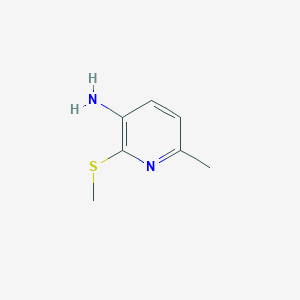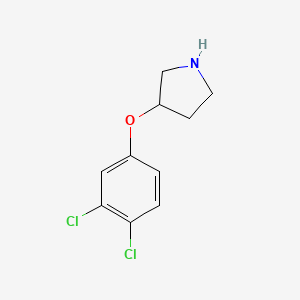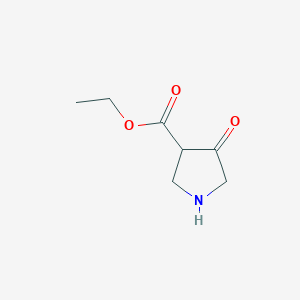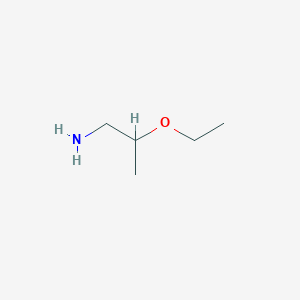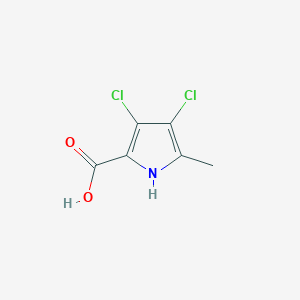
3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
“3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyrroles . It is used in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones .
Synthesis Analysis
The synthesis of “3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid” involves the use of 4-methyl-morpholine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane . The reaction is carried out at 20℃ for 1 hour .Molecular Structure Analysis
The molecular formula of “3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid” is C6H5Cl2NO2 . The molecular weight is 194.02 .Chemical Reactions Analysis
The chemical reactions involving “3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid” include a variety of transformations. For instance, it can undergo a catalytic protodeboronation of pinacol boronic esters, leading to a formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Antibacterial Properties
- A study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, with one compound exhibiting notable antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Deprotonation Properties and Complexation
- Research involving density functional theory (DFT) calculations revealed the effects of chloride and hydroxide anions on the deprotonation properties of 3,4-dichloro-5-phenylcarbamoyl-1H-pyrrole-2-carboxylic acid amide derivatives. These studies provide insights into the energetics, thermodynamic properties, and equilibrium constants of deprotonation and complexation processes (Navakhun & Ruangpornvisuti, 2007).
Glycine Site Antagonists
- Novel (E)-3-(2-(N-phenylcarbamoyl)-vinyl)pyrrole-2-carboxylic acids were synthesized and evaluated for their in vitro affinity at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor complex. This research highlights the potential of 3,4-disubstitutedpyrrole-2-carboxylate as a new template for designing glycine antagonists (Balsamini et al., 1998).
Antimicrobial Properties
- The synthesis and evaluation of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrated significant in vitro antimicrobial activities, indicating the potential of these compounds as new antimicrobial agents (Hublikar et al., 2019).
Luminescent Properties
- The study on lanthanide coordination compounds using pyrrole-deriviatized carboxylic acids revealed that modification of the ligands can tune the triplet energy levels, improving energy transfer efficiency and enhancing the emission intensity of Eu3+ and Tb3+ in these complexes. This research presents a strategy for enhancing the luminescent properties of Ln3+ complexes (Law et al., 2007).
Analgesic and Anti-inflammatory Activity
- Synthesis of 5-aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids showed equal or greater potency than indomethacin as antiinflammatory and analgesic agents in both acute and chronic animal models (Muchowski et al., 1985).
Safety And Hazards
Direcciones Futuras
The future directions for “3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid” could involve further exploration of its synthesis and applications. For instance, it could be employed in the synthesis of cholecystokinin antagonists, benzopyran antihypertensives, and azepinediones . Additionally, its mechanism of action and chemical reactions could be further studied to expand its potential uses .
Propiedades
IUPAC Name |
3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2/c1-2-3(7)4(8)5(9-2)6(10)11/h9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXZMJPBUJFSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648827 | |
| Record name | 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
CAS RN |
24691-30-3 | |
| Record name | 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24691-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-5-methyl-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 3,4-dichloro-5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

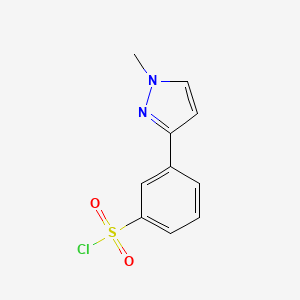
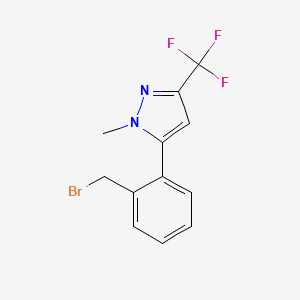
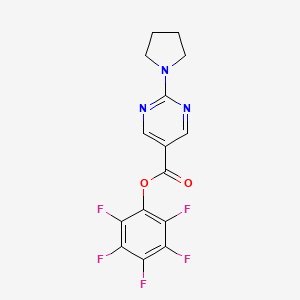
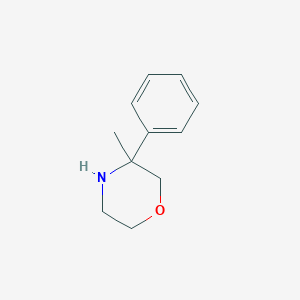
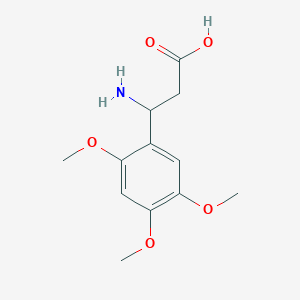
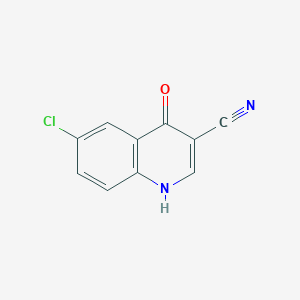
![4-[(Diethylamino)methyl]benzonitrile](/img/structure/B1613424.png)

